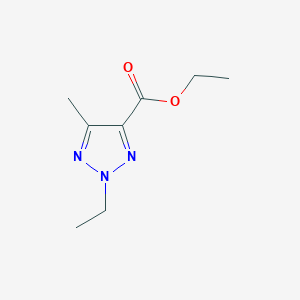![molecular formula C8H6N2O2 B1445537 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid CAS No. 1086423-45-1](/img/structure/B1445537.png)
4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Cancer Therapeutics
4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid: derivatives have shown promise as fibroblast growth factor receptor (FGFR) inhibitors . These receptors play a crucial role in cell proliferation and differentiation, making them a target for cancer treatment. Derivatives of this compound have been found to inhibit breast cancer cell proliferation and induce apoptosis, as well as inhibit cell migration and invasion .
Neurological and Immune System Diseases
Compounds with the pyrrolopyridine structure, similar to 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, have been studied for their potential to treat diseases of the nervous and immune systems . Their pharmacological properties include analgesic and sedative effects , which can be beneficial in managing pain and anxiety associated with various conditions .
Antidiabetic Applications
The biological activity of pyrrolopyridine derivatives extends to antidiabetic properties . Research has indicated that these compounds can be used to develop new treatments for diabetes, offering an alternative to current medications .
Antimicrobial and Antiviral Properties
Pyrrolopyridine derivatives have also been found to possess antimicrobial and antiviral activities . This makes them candidates for the development of new drugs to combat infectious diseases, including those caused by drug-resistant strains .
Material Science: Photoactive Materials
Some derivatives of 4H-pyran, which share structural similarities with 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, have been used as photoactive materials . These materials have applications in the development of new technologies for solar energy capture and storage .
Chemical Engineering: Catalyst Development
In chemical engineering, pyridine carboxylic acid functionalized nanoparticles, related to 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, have been utilized as magnetic catalysts . These catalysts are used in the synthesis of various organic compounds, showcasing the versatility of pyrrolopyridine derivatives in facilitating chemical reactions .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .
Mode of Action
4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid interacts with its targets, FGFRs, by inhibiting their activity. This compound has shown potent inhibitory activity against FGFR1, FGFR2, and FGFR3 . The inhibition of these receptors disrupts the FGFR signaling pathway, leading to changes in cellular processes such as cell proliferation and migration .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid disrupts these pathways, affecting various cellular processes and potentially leading to the inhibition of tumor growth and progression .
Result of Action
In vitro studies have shown that 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . Furthermore, it has been observed to significantly inhibit the migration and invasion of 4T1 cells .
Eigenschaften
IUPAC Name |
4H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-2-4-10-7-5(6)1-3-9-7/h1-4,6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHODDCXPWJNSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC=N2)C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743124 | |
| Record name | 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
CAS RN |
1086423-45-1 | |
| Record name | 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1445462.png)
![Ethyl 7-oxospiro[3.5]nonane-6-carboxylate](/img/structure/B1445463.png)


![4-Fluoro-2-iodobenzo[d]thiazole](/img/structure/B1445467.png)



![Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B1445476.png)